Disodium 4,4'-bis((4-hydroxy-3-methylphenyl)azo)stilbene-2,2'-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid,2,2’-(1,2-ethenediyl)bis[5-[(4-hydroxy-3-methylphenyl)azo]-, disodium salt(9CI) is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is characterized by its sulfonic acid groups and azo linkages, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid,2,2’-(1,2-ethenediyl)bis[5-[(4-hydroxy-3-methylphenyl)azo]-, disodium salt(9CI) typically involves the diazotization of 4-hydroxy-3-methylphenylamine followed by coupling with 2,2’-(1,2-ethenediyl)bis(benzenesulfonic acid). The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reactant concentrations, temperature, and pH levels to optimize the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid,2,2’-(1,2-ethenediyl)bis[5-[(4-hydroxy-3-methylphenyl)azo]-, disodium salt(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, replacing the sulfonic group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid,2,2’-(1,2-ethenediyl)bis[5-[(4-hydroxy-3-methylphenyl)azo]-, disodium salt(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Wirkmechanismus
The compound exerts its effects primarily through its azo linkages and sulfonic acid groups. The azo groups can undergo reversible redox reactions, making the compound useful as a redox indicator. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in various aqueous applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic acid,2,2’-(1,2-ethenediyl)bis[5-[(4-ethoxyphenyl)azo]-, disodium salt
- Benzenesulfonic acid,2,2’-(1,2-ethenediyl)bis[5-[(4-sulfophenyl)azo]-, disodium salt
- Benzenesulfonic acid,2,2’-(1,2-ethenediyl)bis[5-[(4-methylphenyl)azo]-, disodium salt
Uniqueness
Benzenesulfonic acid,2,2’-(1,2-ethenediyl)bis[5-[(4-hydroxy-3-methylphenyl)azo]-, disodium salt(9CI) is unique due to the presence of hydroxy and methyl groups on the phenyl rings, which influence its chemical reactivity and solubility. These functional groups make it distinct from other similar compounds and enhance its utility in specific applications.
Eigenschaften
CAS-Nummer |
62037-55-2 |
---|---|
Molekularformel |
C28H22N4Na2O8S2 |
Molekulargewicht |
652.6 g/mol |
IUPAC-Name |
disodium;5-[(4-hydroxy-3-methylphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxy-3-methylphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H24N4O8S2.2Na/c1-17-13-21(9-11-25(17)33)29-31-23-7-5-19(27(15-23)41(35,36)37)3-4-20-6-8-24(16-28(20)42(38,39)40)32-30-22-10-12-26(34)18(2)14-22;;/h3-16,33-34H,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2/b4-3+,31-29?,32-30?;; |
InChI-Schlüssel |
LXDSDLGVUKVSDJ-ZCKCZGSLSA-L |
Isomerische SMILES |
CC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.